2-Fluoromandelic acid
Overview
Description
2-Fluoromandelic acid is a compound that has garnered interest due to its potential applications in various fields, including medicine and materials science. The presence of a fluorine atom in its structure can significantly alter the properties of the molecule, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated compounds, such as 2-fluoromandelic acid, often involves the introduction of fluorine atoms into organic molecules, which can be challenging due to the reactivity of fluorine. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound structurally related to 2-fluoromandelic acid, was achieved through a series of reactions including cyclopropanation, Curtius rearrangement, and deprotection . Similarly, the synthesis of 2-fluoro-3-hydroxypropionic acid, which shares a fluorinated and hydroxylated motif with 2-fluoromandelic acid, was accomplished using a biocatalytic approach with E. coli, highlighting the potential for environmentally friendly synthetic routes .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is of great interest due to the influence of fluorine on molecular geometry and electronic properties. In the case of 2-fluoromandelic acid, the fluorine atom would be expected to affect the acid's electronic distribution and hydrogen bonding capabilities. The study of similar fluorinated structures, such as 2-fluoro-6-iodobenzoic acid, has shown that the introduction of fluorine can lead to significant changes in molecular properties, as evidenced by the characterization techniques including MS and NMR .
Chemical Reactions Analysis
Fluorinated compounds, including 2-fluoromandelic acid, can participate in a variety of chemical reactions. The presence of fluorine can influence the reactivity and selectivity of these molecules. For example, 2-fluoro-2 phenylacetic acid was synthesized from phenylglycine and used as a chiral derivatizing agent, demonstrating the utility of fluorinated compounds in stereochemical analysis . Additionally, the synthesis of 2-amino-3-fluoronitriles and subsequent preparation of β-fluoro-α-amino acids and esters through a Strecker-type reaction showcases the reactivity of fluorinated nitriles, which could be relevant to the chemistry of 2-fluoromandelic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoromandelic acid can be inferred from studies on similar fluorinated compounds. For instance, the synthesis and properties of poly 2'-fluoro-2'-deoxyuridylic acid revealed that the polymer is resistant to degradation by pancreatic RNase and alkali, indicating that the introduction of fluorine can enhance the stability of the molecule . The discrimination in resolving systems involving 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine demonstrated the impact of fluorine position on solubility and crystal structure, which is relevant to the understanding of 2-fluoromandelic acid's properties .
Scientific Research Applications
1. Crystallography and Resolving Systems
2-Fluoromandelic acid has been studied in the context of crystallography and resolving systems. Valente and Moore (2000) explored its resolution with pseudoephedrine, resulting in a variety of diastereomeric phases and crystal structure types. This study highlights the complex interionic interactions and potential applications in molecular discrimination and crystal engineering (Valente & Moore, 2000).
2. Chemical Synthesis and Derivatization
The synthesis and absolute configuration of 2-Fluoromandelic acid, alongside its utility as a chiral derivatizing agent, was investigated by Hamman et al. (1987). They demonstrated its application in distinguishing enantiomers and determining enantiomeric excess in secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
3. Structural Analysis and Thermochemical Properties
Larsen and Marthi (1997) focused on the crystal structures of optically active monofluoro-substituted mandelic acids, including 2-Fluoromandelic acid. Their work provides insights into the hydrogen-bonding schemes, structural differences, and melting enthalpies, offering valuable information for thermodynamic and structural studies (Larsen & Marthi, 1997).
4. Fluorescence and Bioimaging Applications
The potential of 2-Fluoromandelic acid derivatives as fluorescent amino acids in protein studies was explored by Summerer et al. (2006). They successfully incorporated a fluorophore into proteins, demonstrating applications in studying protein structure and dynamics, as well as in vivo and in vitro biomolecular interactions (Summerer et al., 2006).
Safety And Hazards
When handling 2-Fluoromandelic acid, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382479 | |
Record name | 2-Fluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoromandelic acid | |
CAS RN |
389-31-1 | |
Record name | 2-Fluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-DL-mandelic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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